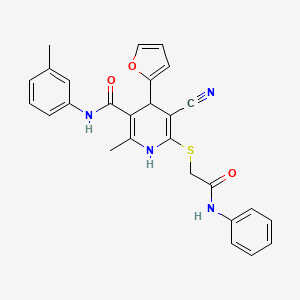

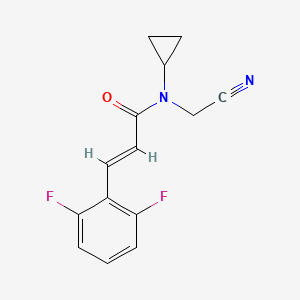

![molecular formula C10H9BrF3NO B2516185 2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide CAS No. 1007229-11-9](/img/structure/B2516185.png)

2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated acetamide derivatives is well-documented. For instance, the regioselective dibromohydration of N-(2-alkynylaryl)acetamide is described, highlighting a method that proceeds under mild conditions without the need for metal catalysis . This process involves the formation of bromo-containing benzoxazine cations and their subsequent oxidative ring-opening, with water being incorporated into the acetamino group. Although the specific synthesis of 2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide is not detailed, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of brominated acetamide compounds is characterized by the dihedral angles between the aromatic rings and the acetamide unit. For example, in one compound, the 4-bromophenyl fragment forms a dihedral angle of 76.55° with the acetamide unit . In another, the dihedral angle between the 4-bromophenyl and 3,4-difluorophenyl rings is 66.4° . These angles influence the overall shape and potential reactivity of the molecules.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetamides can be inferred from related compounds. For instance, the presence of hydrogen bonds and weak non-standard C-H...O interactions in the crystal structures of similar compounds suggests that 2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide may also exhibit these interactions, affecting its solubility and crystallinity . The antimicrobial properties of a related benzoxazole derivative indicate that brominated acetamides could have biological activity . Additionally, the high first hyperpolarizability of a bromophenylacetamido benzoxazole suggests potential for nonlinear optical (NLO) applications .

Applications De Recherche Scientifique

Synthetic Organic Chemistry

- Chemoselective N-acylation Reagents : A review highlighted the development of chemoselective N-acylation reagents, including compounds with structural motifs similar to 2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide. These reagents exhibit improved chemoselectivity compared to existing N-acylation reagents and are fundamental in synthetic organic chemistry for developing chiral ligands and studying the stability to racemization of compounds with axial chirality based on an acyclic imide N-Ar bond rotation (Kondo & Murakami, 2001).

Environmental Science

- Degradation of Acetaminophen : A study discussed the degradation of acetaminophen (ACT) through advanced oxidation processes (AOPs), identifying various by-products, including acetamide. This research might indirectly relate to the environmental behaviors and degradation pathways of structurally related compounds like 2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide. The study emphasizes the importance of understanding the degradation mechanisms and environmental impacts of chemical compounds (Qutob et al., 2022).

Pharmacology and Medicinal Chemistry

- Pharmacokinetics and Toxicology of Psychoactive Substances : While not directly related to 2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide, research on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS) offers insight into the methodological approaches for studying the effects, metabolism, and safety profiles of novel compounds in pharmacology and toxicology (Nugteren-van Lonkhuyzen et al., 2015).

Safety and Hazards

Orientations Futures

While specific future directions for “2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide” are not available in the retrieved data, it’s worth noting that compounds with similar structures are often used in the synthesis of other complex molecules, suggesting potential applications in areas such as pharmaceuticals and materials science .

Propriétés

IUPAC Name |

2-bromo-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO/c11-5-9(16)15-6-7-1-3-8(4-2-7)10(12,13)14/h1-4H,5-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBLWFQYQPOXHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CBr)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

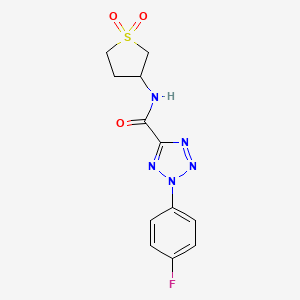

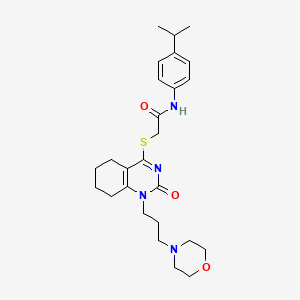

![N-(3,4-dimethoxyphenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2516103.png)

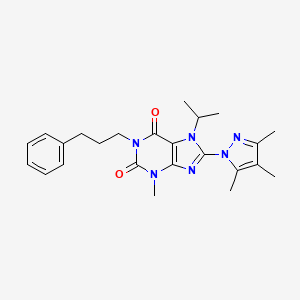

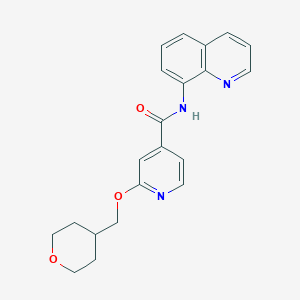

![5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2516104.png)

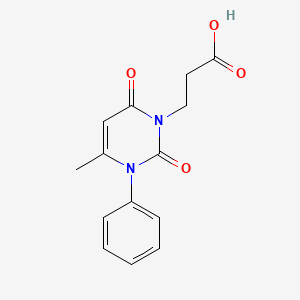

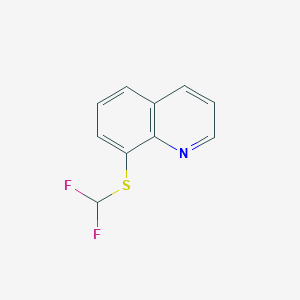

![1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride](/img/structure/B2516114.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516117.png)

![5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2516118.png)